ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Overview
Description
Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system, a cyano group, and an ester functional group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound’s interaction with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlights its potential as a therapeutic agent.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, high doses of this compound may cause liver toxicity or other organ damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, mitochondria, or other organelles, where they can exert their biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with an appropriate indole derivative. One common method includes the condensation of ethyl cyanoacetate with 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of complex molecular architectures in organic synthesis .
Biology and Medicine: The compound exhibits potential biological activities, including anticancer, antiviral, and antimicrobial properties. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for the synthesis of active pharmaceutical ingredients and other fine chemicals.
Comparison with Similar Compounds
- Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
- Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propanoate
- Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and ester functionality allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-cyano-2-(1-methyl-2-oxo-3H-indol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)10(8-15)12-9-6-4-5-7-11(9)16(2)13(12)17/h4-7,10,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYZEJMZUPMXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1C2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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